GPR35 Agonist Potency: 5-Bromo-3-fluoropyrazin-2-amine (IC50 380 nM) vs. Zaprinast (EC50 840 nM)
5-Bromo-3-fluoropyrazin-2-amine demonstrates moderate agonist activity at the orphan G protein-coupled receptor GPR35 in a human HT-29 cell-based desensitization assay, with a measured IC50 of 380 nM [1]. In contrast, the well-established GPR35 agonist and phosphodiesterase inhibitor zaprinast exhibits a significantly weaker potency at the human receptor, with a reported EC50 of 840 nM (0.84 µM) . This represents a 2.2-fold improvement in potency over zaprinast in this assay context. Additionally, it is less potent than the high-affinity antagonist CID 2745687 (IC50 = 160 nM), providing a distinct profile within the GPR35 modulator class .
| Evidence Dimension | Agonist potency at human GPR35 receptor |
|---|---|
| Target Compound Data | IC50 = 380 nM |
| Comparator Or Baseline | Zaprinast (EC50 = 840 nM); CID 2745687 (IC50 = 160 nM) |
| Quantified Difference | 2.2-fold more potent than Zaprinast; 2.4-fold less potent than CID 2745687 |
| Conditions | Human HT-29 cell desensitization assay (preincubation with 1 µM zaprinast) |
Why This Matters
This moderate, intermediate potency in a cell-based functional assay provides a differentiated starting point for GPR35-targeted drug discovery, offering a distinct potency and structure relative to both endogenous agonists and classical tool compounds.
- [1] BindingDB. BDBM50259852. Affinity Data: IC50 380 nM for GPR35 agonism in human HT-29 cells. View Source
